N-Hydroxyurethane

Catalog No.
S582645
CAS No.
589-41-3
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxyurethane

CAS Number

589-41-3

Product Name

N-Hydroxyurethane

IUPAC Name

ethyl N-hydroxycarbamate

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5)

InChI Key

VGEWEGHHYWGXGG-UHFFFAOYSA-N

SMILES

CCOC(=O)NO

Synonyms

Ethyl N-Hydroxycarbamate; Hydroxycarbamic Acid Ethyl Ester; Hydroxyurethane; N-Carbethoxyhydroxylamine; N-Hydroxyurethane; NSC-71045; NSC-83629; SQ 16819; N-Hydroxy-carbamic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)NO

The exact mass of the compound N-Hydroxyurethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83629. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Hydroxyurethane (CAS 589-41-3), also known as ethyl N-hydroxycarbamate, is a mono-protected hydroxylamine derivative widely utilized in synthetic organic chemistry and industrial manufacturing. By masking the nitrogen atom with a robust ethyl carbamate group, this compound functions as a highly stable, controllable ambident nucleophile. It is a critical precursor for regioselective N- or O-alkylation via Mitsunobu conditions and base-catalyzed cyclizations. For industrial and laboratory procurement, N-hydroxyurethane replaces unstable free hydroxylamine salts, offering superior handling safety, precise stoichiometric control, and an atom-economical pathway to complex 1-oxa-2-azacycloalkanes and functionalized hydroxylamine pharmacophores.

Substituting N-hydroxyurethane with baseline unprotected hydroxylamine typically results in catastrophic over-alkylation, poor regiocontrol, and significant handling hazards due to the explosive nature of the free base. While Urethane (ethyl carbamate) shares the core structure, it lacks the nucleophilic N-hydroxyl moiety, rendering it completely inert in Mitsunobu-type N-O/N-C bond formations. Furthermore, substituting with N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) fails in multi-step syntheses requiring acidic conditions; the Boc group is rapidly cleaved by mild acids like trifluoroacetic acid (TFA), whereas the ethyl carbamate group of N-hydroxyurethane remains strictly orthogonal and intact, requiring harsh alkaline hydrolysis or strong acid reflux for deprotection .

High-Yield Synthesis of Cyclic Hydroxylamines via Controlled Alkylation

N-Hydroxyurethane demonstrates exceptional efficiency in the synthesis of medium-sized 1-oxa-2-azacycloalkanes. When reacted with 1,4-dibromobutane under basic conditions, potassium ethyl N-hydroxycarbamate yields ethyl tetrahydro-1,2-oxazine-2-carboxylates at 60–72% yields. In contrast, attempting this cyclization with unprotected hydroxylamine leads to complex mixtures of polyalkylated oligomers and oxidation byproducts, reducing target yields to practically unrecoverable levels .

Evidence DimensionTarget heterocycle yield (tetrahydro-1,2-oxazine derivatives)
Target Compound Data60–72% isolated yield
Comparator Or BaselineUnprotected hydroxylamine (complex oligomeric mixtures, <10% target yield)
Quantified Difference>6-fold increase in target cyclic product yield
ConditionsBase-catalyzed cycloalkylation with 1,4-dibromobutane in ethanol/DMF

Provides a scalable, high-yield procurement route for synthesizing essential heterocyclic pharmacophores without the purification bottlenecks of unprotected precursors.

Orthogonal Stability in Acidic Multi-Step Synthesis

The ethyl carbamate moiety of N-hydroxyurethane offers critical orthogonal stability compared to standard Boc-protected analogs. Under standard peptide deprotection conditions (e.g., 50% TFA in dichloromethane at room temperature), N-Boc-hydroxylamine undergoes >99% quantitative cleavage within hours. Conversely, the N-hydroxyurethane structure remains >95% intact under identical conditions, allowing chemists to selectively unmask other functional groups while preserving the hydroxylamine core for late-stage modification [1].

Evidence DimensionProtecting group survival rate under TFA exposure
Target Compound Data>95% intact (requires alkaline hydrolysis or refluxing strong acid to cleave)
Comparator Or BaselineN-Boc-hydroxylamine (>99% cleaved)
Quantified DifferenceNear-total differential stability under mild acidic conditions
ConditionsStandard TFA/DCM deprotection protocols at room temperature

Enables complex, multi-step synthetic workflows where premature hydroxylamine deprotection would ruin the intermediate.

Regiocontrol in Mitsunobu Alkylation Workflows

N-Hydroxyurethane serves as an optimized ambident nucleophile in Mitsunobu reactions, allowing for highly specific N-alkylation or O-alkylation depending on the selected alcohol and phosphine/azodicarboxylate system. It routinely achieves 70–80% overall yields of mono-alkylated products (e.g., N-alkyl-O-protected or O-alkyl-N-protected derivatives). Unprotected hydroxylamine is incompatible with standard Mitsunobu conditions due to competing side reactions with the azo reagents and lack of regiocontrol, while the non-hydroxylated analog, urethane, is completely unreactive.

Evidence DimensionMono-alkylation yield under Mitsunobu conditions
Target Compound Data70–80% yield of regiocontrolled mono-alkylated product
Comparator Or BaselineUrethane (0% yield, unreactive) / Free hydroxylamine (incompatible)
Quantified DifferenceEnables high-yield coupling where baseline analogs completely fail
ConditionsReaction with primary/secondary alcohols, triphenylphosphine, and dialkyl azodicarboxylate

Crucial for the procurement of a reliable building block to synthesize lipoxygenase inhibitors and agricultural fungicides.

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

Because the ethyl carbamate group is highly resistant to mild acids like TFA, N-hydroxyurethane is the ideal building block for synthesizing complex peptides or multi-functional small molecules where Boc or tBu groups must be removed selectively. This allows the hydroxylamine moiety to remain masked until harsh alkaline or strong acidic reflux conditions are applied[1].

Industrial Synthesis of 1-Oxa-2-azacycloalkanes (e.g., Isoxazolidines and 1,2-Oxazines)

N-Hydroxyurethane is the preferred precursor for cycloalkylation with dihaloalkanes. Its controlled nucleophilicity prevents the polymerization seen with free hydroxylamine, enabling scalable, 60–70%+ yield production of tetrahydro-1,2-oxazines and isoxazolidines, which are vital structural motifs in modern drug discovery .

Regioselective Mitsunobu Coupling for Agrochemicals and Pharmaceuticals

Acting as a stable ambident nucleophile, N-hydroxyurethane is heavily utilized in Mitsunobu reactions to form specific N-O or N-C bonds. It is a critical starting material for synthesizing O-alkyl or N-alkyl hydroxylamine pharmacophores, such as those found in lipoxygenase inhibitors and advanced agricultural fungicides.

XLogP3

-0.2

UNII

QWI3C4ASI7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

589-41-3

Wikipedia

N-Hydroxyurethane

Explore Compound Types